4-tert-Butylbenzyl bromide

Physical Organic Chemistry Reaction Mechanism Solvolysis

4-tert-Butylbenzyl bromide (CAS 18880-00-7), also known as α-bromo-p-tert-butyltoluene or 1-bromomethyl-4-tert-butylbenzene, is a para-substituted benzyl bromide bearing an electron-donating tert-butyl group. With a molecular weight of 227.14 g/mol and a logP of approximately 3.88–4.2, this compound exhibits markedly higher hydrophobicity than its unsubstituted parent benzyl bromide.

Molecular Formula C11H15Br
Molecular Weight 227.14 g/mol
CAS No. 18880-00-7
Cat. No. B108752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylbenzyl bromide
CAS18880-00-7
Synonymsα-Bromo-p-tert-butyl-toluene;  1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene;  1-Bromomethyl-4-tert-butylbenzene;  1-tert-Butyl-4-(bromomethyl)benzene;  4-(1,1-Dimethylethyl)benzyl bromide;  4-tert-Butyl-1-bromomethylbenzene;  4-tert-Butylphenylmethyl Bromi
Molecular FormulaC11H15Br
Molecular Weight227.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CBr
InChIInChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3
InChIKeyQZNQSIHCDAGZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butylbenzyl Bromide (CAS 18880-00-7): A Para-Substituted Benzyl Bromide Building Block for Pharmaceutical and Materials Chemistry


4-tert-Butylbenzyl bromide (CAS 18880-00-7), also known as α-bromo-p-tert-butyltoluene or 1-bromomethyl-4-tert-butylbenzene, is a para-substituted benzyl bromide bearing an electron-donating tert-butyl group [1]. With a molecular weight of 227.14 g/mol and a logP of approximately 3.88–4.2, this compound exhibits markedly higher hydrophobicity than its unsubstituted parent benzyl bromide . It serves primarily as an alkylating agent in organic synthesis, enabling the introduction of the 4-tert-butylbenzyl moiety into pharmaceutical intermediates and materials science scaffolds .

Why Benzyl Bromide or 4-Methylbenzyl Bromide Cannot Replace 4-tert-Butylbenzyl Bromide in Demanding Synthetic Applications


Benzyl bromides as a class undergo nucleophilic substitution, but the para-substituent dictates both mechanistic pathway and physicochemical behavior. Experimental solvolysis studies in 2,2,2-trifluoroethanol and ethanol demonstrate that 4-tert-butylbenzyl bromide reacts exclusively via an SN2 mechanism, whereas analogs bearing stronger electron-donating groups (e.g., 4-methoxy, 4-methylthio) follow an SN1 pathway [1]. This mechanistic divergence has profound consequences for stereochemical outcomes and side-product profiles. Furthermore, the tert-butyl group imparts approximately 2.5–3 orders of magnitude greater lipophilicity (logP ~3.9–4.2) compared to unsubstituted benzyl bromide (logP ~2.0), critically affecting phase-transfer behavior and compatibility with hydrophobic microenvironments . These differences make in-class substitution non-trivial and application-specific.

Quantitative Differentiation Evidence for 4-tert-Butylbenzyl Bromide Relative to Closest Analogs


Solvolysis Mechanism: Exclusive SN2 Pathway for 4-tert-Butylbenzyl Bromide versus SN1 for 4-Methoxybenzyl Bromide in 2,2,2-Trifluoroethanol

In conductometrically monitored solvolysis experiments in pure 2,2,2-trifluoroethanol (TFE) at 25 °C, 4-tert-butylbenzyl bromide was unambiguously assigned to the SN2 mechanistic manifold (ρ+ = −2.34), whereas 4-methoxybenzyl bromide and 4-(methylthio)benzyl bromide solvolyzed via an SN1 pathway with a significantly more negative reaction constant (ρ+ = −6.30) [1]. This mechanistic classification was validated by Hammett-Brown correlation analysis across seven para-substituted benzyl bromides. The tert-butyl analog sits on the SN2 regression line alongside 4-methylbenzyl bromide and 4-phenylbenzyl bromide, confirming its reluctance to form a free benzylic carbocation under these conditions [2].

Physical Organic Chemistry Reaction Mechanism Solvolysis

Hydrophobicity Differentiation: 4-tert-Butylbenzyl Bromide Exhibits >100-Fold Higher Partition Coefficient than Unsubstituted Benzyl Bromide

The computed logP (XLogP3) for 4-tert-butylbenzyl bromide is 4.2, corresponding to a calculated octanol-water partition coefficient approximately 160 times greater than that of unsubstituted benzyl bromide (logP ~2.0) . This 2.2 log unit difference is primarily attributable to the electron-donating and sterically bulky para-tert-butyl group, which simultaneously shields the polar bromomethyl moiety and increases van der Waals interactions with nonpolar phases [1]. The enhanced hydrophobicity has been exploited in microemulsion-based nucleophilic substitution reactions, where the compound partitions preferentially into the oil domain [2].

Lipophilicity Phase-Transfer Chemistry Drug Design

Steric Bulk: The tert-Butyl Group's A-Value (~5 kcal/mol) Dwarfs Methyl (1.74), Dictating Conformational Preferences in Derived Products

The A-value (conformational free energy difference for cyclohexane ring flip) for the tert-butyl group is approximately 5 kcal/mol, compared to 1.74 kcal/mol for methyl and effectively zero for hydrogen [1]. When the 4-tert-butylbenzyl moiety is installed onto a target scaffold, the resulting product exhibits a pronounced conformational bias that is absent when the same scaffold is functionalized with a 4-methylbenzyl or unsubstituted benzyl group. This steric anchoring effect can be leveraged to pre-organize bioactive conformations or to restrict rotational freedom in materials applications [2]. The tert-butyl group also exerts a +I inductive effect (Hammett σp ≈ −0.20; σ+ ≈ −0.26), modestly activating the aromatic ring toward electrophilic substitution relative to hydrogen [3].

Steric Effects Conformational Analysis Medicinal Chemistry

Boiling Point and Physical State Advantage: 4-tert-Butylbenzyl Bromide Distills at 93–94 °C / 1.5 mmHg, Enabling Purification Where Solid Analogs Require Recrystallization

4-tert-Butylbenzyl bromide is a liquid at room temperature (mp 8–12 °C) with a conveniently low boiling point of 93–94 °C at 1.5 mmHg, making it amenable to vacuum distillation for purity upgrading . In contrast, 4-phenylbenzyl bromide is a solid (mp ~78–82 °C) and requires recrystallization, while 4-methylbenzyl bromide (bp ~116–118 °C at 9 mmHg) requires higher vacuum for distillation . The combination of moderate volatility and liquid state simplifies large-scale handling in continuous flow synthesis relative to higher-boiling or solid congeners.

Purification Process Chemistry Physical Properties

Validated Utility in FLAP Inhibitor BRP-7 Analog Synthesis: 4-tert-Butylbenzyl Bromide Is a Documented Reagent for C(5)-Substituted Bioactive Congeners

In the structure-activity relationship (SAR) exploration of the 5-lipoxygenase-activating protein (FLAP) inhibitor BRP-7, 4-tert-butylbenzyl bromide was specifically employed as the alkylating agent to install C(5)-substituted analogs [1]. The resulting derivatives were evaluated as multi-target inhibitors of leukotriene and prostaglandin E2 biosynthesis, with some compounds demonstrating dual FLAP/mPGES-1 inhibitory activity. The tert-butylbenzyl substructure contributed to target engagement by occupying a lipophilic pocket within the FLAP binding site, a role that smaller or less hydrophobic benzyl groups (e.g., 4-methylbenzyl) cannot fulfill to the same degree .

Medicinal Chemistry FLAP Inhibition SAR Studies

Bond Dissociation Enthalpy Parity: C–Br BDE of 4-tert-Butylbenzyl Bromide Is Indistinguishable from Unsubstituted Benzyl Bromide (255 ± 4 kJ/mol), Simplifying Thermochemical Predictions

Gas-phase thermolysis competition experiments and liquid-phase photoacoustic calorimetry conducted by Laarhoven et al. (1997) demonstrated that para-substitution, including p-tert-butyl, exerts no measurable effect on the benzylic C–Br bond dissociation enthalpy (BDE) [1]. The absolute C–Br BDE at 298 K was determined as 255 ± 4 kJ/mol for unsubstituted benzyl bromide, and competition experiments involving p-tert-butylbenzyl bromide yielded statistically identical values. This finding, consistent across p-CN, p-OH, p-But, and m-CF3 substituents, means that the tert-butyl group alters reactivity through steric and solubility effects without changing the intrinsic homolytic bond strength [2].

Thermochemistry Bond Dissociation Enthalpy Radical Chemistry

Optimal Application Scenarios Where 4-tert-Butylbenzyl Bromide Provides Verifiable Advantage


Synthesis of Enantiopure Pharmaceutical Intermediates Requiring Stereospecific Benzylic Substitution

Because 4-tert-butylbenzyl bromide reacts exclusively via an SN2 mechanism in polar protic solvents [1], it guarantees inversion of configuration at the benzylic carbon when displacing bromide with chiral nucleophiles. This stands in contrast to 4-methoxybenzyl bromide, which proceeds via an SN1 pathway and yields racemized product. Medicinal chemistry programs synthesizing enantiopure α-substituted benzyl derivatives should preferentially select 4-tert-butylbenzyl bromide to preserve stereochemical integrity. [1]

Biphasic and Microemulsion-Mediated Nucleophilic Substitutions Leveraging High Lipophilicity

With an XLogP3 of 4.2, 4-tert-butylbenzyl bromide partitions >100-fold more efficiently into organic phases than unsubstituted benzyl bromide . This property is critical in oil-in-water microemulsion reaction systems, where the compound serves as both a model hydrophobic substrate and a practical reagent for synthesizing lipophilic products without phase-transfer catalyst optimization. Published kinetic studies confirm that reaction rates in microemulsions are largely independent of iodide counterion identity when using this substrate [2]. [2]

Sterically Directed Functionalization of Drug Scaffolds Targeting FLAP or Sphingosine Kinase

The combination of extreme steric bulk (A-value ~5 kcal/mol) and moderate electron donation (σp ≈ −0.20) makes the 4-tert-butylbenzyl group a privileged pharmacophoric element for occupying lipophilic pockets in protein targets [3]. This has been specifically validated in the synthesis of C(5)-substituted FLAP inhibitor BRP-7 analogs [4] and hydroxy-based sphingosine kinase inhibitors , where the tert-butylbenzyl moiety contributed to target affinity. For SAR campaigns around these target classes, 4-tert-butylbenzyl bromide is a literature-precedented reagent. [3][4]

Process-Scale Syntheses Requiring Distillation-Based Purification of the Benzyl Bromide Intermediate

The favorable boiling point (93–94 °C at 1.5 mmHg) and liquid state at ambient temperature make 4-tert-butylbenzyl bromide amenable to vacuum distillation as a purification strategy . This contrasts with solid 4-phenylbenzyl bromide (mp 78–82 °C), which necessitates recrystallization, and with 4-methylbenzyl bromide, which requires higher temperature or stronger vacuum for distillation . For kilo-lab or pilot-plant campaigns, the reduced purification complexity translates to lower cost and higher throughput.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-tert-Butylbenzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.